molecular formula C9H14 B13117746 1-Ethyl-4-methylcyclohexa-1,4-diene

1-Ethyl-4-methylcyclohexa-1,4-diene

Cat. No.: B13117746
M. Wt: 122.21 g/mol
InChI Key: NOOHVGUCBIRFMF-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes It is characterized by a six-membered ring containing two double bonds, with ethyl and methyl substituents at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,4-diene derivatives. For instance, the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene can be alkylated using potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. Transition-metal-free ionic transfer processes have been explored, where adequately substituted cyclohexa-1,4-dienes are used as surrogates for hazardous chemicals in various catalytic cycles .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylcyclohexa-1,4-diene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclohexadienones.

    Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Cyclohexadienones.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexadienes.

Scientific Research Applications

1-Ethyl-4-methylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ethyl-4-methylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to undergo electrophilic addition reactions, forming carbocation intermediates that can further react to yield various products. The stability of these intermediates is influenced by resonance effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3

InChI Key

NOOHVGUCBIRFMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(=CC1)C

Origin of Product

United States

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